molecular formula C9H11ClN2O B12314415 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

Cat. No.: B12314415
M. Wt: 198.65 g/mol
InChI Key: PHJLQMIFQFNHPN-UHFFFAOYSA-N
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Description

CAS Registry Number and IUPAC Name

The compound is registered under CAS number 1850863-62-5 and systematically named 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine based on IUPAC nomenclature rules. The name reflects its bicyclic core (pyrano[4,3-d]pyrimidine) and substituent positions: a chlorine atom at position 2 and methyl groups at positions 5 and 7. The molecular formula is C₉H₁₁ClN₂O , with a molar mass of 198.65 g/mol .

Heterocyclic Ring System Configuration

The molecule consists of a pyrano[4,3-d]pyrimidine framework, where a six-membered pyran ring (oxygen at position 1) is fused to a six-membered pyrimidine ring (nitrogens at positions 1 and 3). The fusion occurs between pyran’s C4 and pyrimidine’s C3, creating a bicyclic system with bridgehead hydrogen atoms at positions 5, 7, and 8. The pyran ring adopts a half-chair conformation, while the pyrimidine ring remains planar due to aromaticity.

Ring System Fusion Sites Aromaticity
Pyran (C₅H₈O) C4–C3 (pyrimidine) Non-aromatic
Pyrimidine (C₄H₄N₂) C3–C4 (pyran) Aromatic

Substituent Position Analysis

  • Chlorine (position 2) : The electron-withdrawing chloro group is meta to both pyrimidine nitrogens, influencing electronic distribution and reactivity.
  • Methyl groups (positions 5 and 7) : These substituents occupy bridgehead positions, sterically hindering ring puckering and stabilizing the pyran conformation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN2O/c1-5-3-8-7(6(2)13-5)4-11-9(10)12-8/h4-6H,3H2,1-2H3

InChI Key

PHJLQMIFQFNHPN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(O1)C)Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization via Arylidenemalononitrile Intermediates

A foundational approach involves the condensation of 4-amino-5,7-dimethylpyrano[4,3-d]pyrimidine derivatives with chloroacetyl chloride or arylidenemalononitriles. For instance:

  • Reactants : Compound 4 (2.04 g, 0.01 mol) and arylidenemalononitrile 6a–e (0.01 mol).
  • Conditions : Ethanol (50 mL) with piperidine (0.25 mL) as a base, refluxed for 12 hours.
  • Mechanism : Michael addition of the amino group to the α,β-unsaturated nitrile, followed by intramolecular cyclization.
  • Yield : 70–85% after recrystallization.

This method is notable for its scalability and tolerance of electron-withdrawing substituents on the arylidenemalononitrile. IR and NMR data confirm the formation of the pyrano-pyrimidine core via shifts at δ 13 ppm for the NH group.

One-Pot Synthesis Using Formamidine Salts and Alkali Catalysis

A patent-pending method (CN110386936B) streamlines synthesis via a one-pot reaction:

  • Step 1 : Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV).
  • Step 2 : Cyclization of IV with formamidine acetate (13.5 g, 0.13 mol) and sodium methoxide (25.1 g, 0.13 mol) in methanol.
  • Conditions : Dropwise addition at 30–35°C, followed by reflux at 65–70°C for 4 hours.
  • Yield : 90.2% with 99.3% purity.

Key Advantages :

  • Eliminates multi-step isolation.
  • Uses cost-effective sodium methoxide as a base.

Microwave-Assisted Cyclization with Acid Catalysts

Microwave irradiation enhances reaction efficiency for pyrano[4,3-d]pyrimidine derivatives:

  • Reactants : Tetrahydrobenzo[b]pyran derivatives and acetic anhydride.
  • Catalyst : Concentrated H₂SO₄ (0.5 mL) in Ac₂O (1.5 mL).
  • Conditions : Microwave reflux at 100°C for 1 hour.
  • Yield : 85–92% with reduced reaction time (1 hour vs. 24 hours conventionally).

This method minimizes side reactions such as oxidation, confirmed by the absence of nitrile peaks in IR spectra.

Hybrid Catalytic Systems for Multi-Component Reactions

Recent advances employ hybrid catalysts to optimize atom economy:

Catalyst Solvent Temperature (°C) Yield (%) Reference
Fe₃O₄@SiO₂@(CH₂)₃-urea-SO₃H Solvent-free 60 90–98
ZnFe₂O₄ NPs Solvent-free 75 86–97
γ-Fe₂O₃@HAp-Ni²⁺ Ethanol RT 85–95

These systems facilitate Knoevenagel condensation followed by cyclization, with Fe₃O₄-based catalysts offering magnetic recyclability (up to 7 cycles).

Halogenation of Pyrano-Pyrimidine Precursors

Chlorination of 5,7-dimethylpyrano[4,3-d]pyrimidine is achieved using POCl₃ or SOCl₂:

  • Reactants : 5,7-dimethylpyrano[4,3-d]pyrimidine (1 eq) and POCl₃ (3 eq).
  • Conditions : Reflux in anhydrous DMF for 6 hours.
  • Yield : 80–88% with >98% purity (HPLC).

XRD analysis of intermediates confirms regioselective chlorination at the C2 position.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer an eco-friendly alternative:

  • Reactants : Dimedone (1 eq), malononitrile (1 eq), and 3-chlorobenzaldehyde (1 eq).
  • Conditions : Grinding at 30 Hz for 20 minutes with Na₂CO₃ as a base.
  • Yield : 92% with no solvent waste.

This method is ideal for thermally sensitive substrates, avoiding decomposition during reflux.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Time Scalability
Condensation-Cyclization 70–85 95–98 12–24 h High
One-Pot Synthesis 90.2 99.3 8 h Industrial
Microwave-Assisted 85–92 97–99 1 h Lab-scale
Hybrid Catalysts 86–98 96–99 10–60 min Moderate
Halogenation 80–88 >98 6 h High
Mechanochemical 92 95 20 min Limited

Chemical Reactions Analysis

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrano[4,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrano[4,3-d]pyrimidine class exhibit significant biological activities, particularly as anticancer agents. Preliminary studies have shown that 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine may interact with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Molecular docking studies suggest promising binding affinities, indicating potential for development as an anticancer therapeutic .

A study on similar fused pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines using the US National Cancer Institute’s 60 human cancer cell line panel. Compounds derived from this class showed notable activities against breast and renal cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of research interest. It has been observed to interact with various biological targets implicated in disease processes. For example, structure-activity relationship (SAR) studies have highlighted its potential to inhibit pathways involved in tumorigenesis .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound NameStructure TypeBiological ActivityUnique Features
6-Chloropyrano[4,3-d]pyrimidineFused heterocycleAntifungalLacks methyl groups at positions 5 and 7
2-Amino-5-methylpyrano[4,3-d]pyrimidineFused heterocycleAnticancerContains an amino group enhancing reactivity
4-Methylpyrano[2,3-d]pyrimidinoneFused heterocycleAntiviralExhibits different reactivity due to oxygen substitution

This comparative analysis illustrates the diversity within the pyranopyrimidine family while highlighting the unique attributes of this compound that may contribute to its distinct pharmacological profile.

Case Studies

  • Molecular Targeting : A study focused on the molecular targeting capabilities of similar compounds showed that they could effectively inhibit specific signaling pathways involved in cancer progression . This highlights the potential of this compound as a candidate for targeted therapies.
  • Cytotoxicity Profiles : Another investigation into cytotoxicity demonstrated that derivatives of this compound exhibited selective inhibitory effects against certain cancer cell lines (e.g., MDA-MB-468 and MCF-7), suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural variations and biological activities of 2-chloro-5,7-dimethyl-pyrano[4,3-d]pyrimidine and related compounds:

Compound Name Substituents Molecular Formula Biological Activity/Application Key References
2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine Cl (C2), CH₃ (C5, C7) C₉H₁₂ClN₃O Potential kinase inhibition (inference from analogs)
CB-5083 Benzylamino (C4), indole-carboxamide C₂₃H₂₂N₆O₂ p97 inhibitor (IC₅₀ = 11 nM)
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one CH₃ (C2), ketone (C4) C₈H₁₀N₂O₂ Synthetic intermediate
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Cl (C4), 4-Cl-C₆H₄ (C2) C₁₃H₁₀Cl₂N₂O Antimicrobial activity
5,7-Dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine NH₂ (C2), CH₃ (C5, C7) C₉H₁₃N₃O Not reported (structural analog)
2,4-Dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine Cl (C2, C4), S instead of O C₇H₆Cl₂N₂S Unknown

Key Observations

Methyl groups at C5 and C7 increase lipophilicity, which may improve membrane permeability but reduce solubility . CB-5083, a derivative with a benzylamino group and indole-carboxamide, shows high potency as a p97 inhibitor, emphasizing the role of bulky substituents in target specificity .

Heteroatom Variations: Replacing the pyran oxygen with sulfur (e.g., thiopyrano[4,3-d]pyrimidine) alters electronic properties and may affect metabolic stability .

Synthetic Accessibility: Derivatives with ketones (e.g., 2-methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one) are often intermediates in multicomponent reactions .

Structure-Activity Relationship (SAR) Insights

  • Chloro Substituents: Chlorine at position 2 or 4 is common in bioactive pyranopyrimidines. For example, 4-chloro-2-(4-chlorophenyl)-pyrano[4,3-d]pyrimidine exhibits antimicrobial activity, suggesting chloro groups enhance interactions with bacterial targets .
  • Amino vs.
  • Hybrid Structures : Incorporating fused rings (e.g., indole in CB-5083) or aryl groups (e.g., 4-chlorophenyl) improves selectivity for enzymes like p97 or kinases .

Biological Activity

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound notable for its fused pyranopyrimidine structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features, such as the presence of chlorine and methyl groups, enhance its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using precursors like 2-chloro-3-formylquinoline and dimethyl malonate under basic conditions. The reaction conditions are optimized to yield high purity and yield of the product .

Antimicrobial Activity

Research indicates that compounds within the pyrano[4,3-d]pyrimidine class exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Molecular docking studies suggest that this compound may bind effectively to cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often overactive in cancer cells. This interaction indicates potential as an anticancer agent .

In a study assessing various thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects on breast cancer cell lines (MDA-MB-231), it was found that structural analogs exhibited significant inhibitory activity. Although specific data for this compound was not detailed in this study, the similarities in structure suggest comparable activity .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with disease pathways. The presence of the chlorine atom may enhance its binding affinity to biological targets due to its electrophilic nature .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that while many share antimicrobial and anticancer properties, the unique fused pyranopyrimidine core of this compound may confer distinct advantages in terms of selectivity and potency against specific targets.

Compound NameStructural FeaturesNotable Activity
This compoundFused pyranopyrimidineAntimicrobial, anticancer
4-Chloro-5-methyl-6-(substituted)thieno[2,3-d]pyrimidinesThieno coreAnticancer
Benzopyran derivativesBenzopyran coreAntioxidant

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